6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione
Overview
Description
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione is a chemical compound with the molecular formula C10H8BrFN2O2 and a molecular weight of 287.09 g/mol . This compound is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The presence of bromine, ethyl, and fluorine substituents on the quinoxaline ring makes this compound particularly interesting for research and development in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-1-ethyl-4H-quinoxaline-2,3-dione and a fluorinating agent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoxaline ring can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents for nucleophilic substitution include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione, while reduction with sodium borohydride can produce 6-bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-diol .
Scientific Research Applications
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-ethyl-4H-quinoxaline-2,3-dione: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
6-Bromo-1-methyl-7-fluoro-4H-quinoxaline-2,3-dione: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
6-Chloro-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione: Substitutes chlorine for bromine, potentially altering its reactivity and biological effects.
Uniqueness
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione is unique due to the specific combination of bromine, ethyl, and fluorine substituents on the quinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-bromo-4-ethyl-6-fluoro-1H-quinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-14-8-4-6(12)5(11)3-7(8)13-9(15)10(14)16/h3-4H,2H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNXUSXOKMGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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